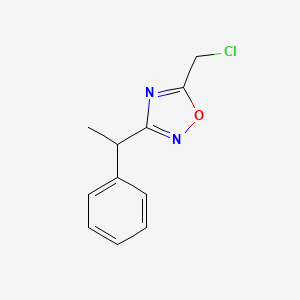
5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a chloromethyl group and a 1-phenylethyl group
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of appropriate hydrazides with chloromethyl ketones under acidic conditions to form the oxadiazole ring.
Phenylethyl Substitution: The 1-phenylethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products from nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products from oxidation or reduction reactions.
Cycloadducts: Products from cycloaddition reactions.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various pathogens.
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the 1-phenylethyl group, resulting in different reactivity and applications.
3-(1-Phenylethyl)-1,2,4-oxadiazole:
5-(Methyl)-3-(1-phenylethyl)-1,2,4-oxadiazole: Substitution of the chloromethyl group with a methyl group, altering its reactivity.
Uniqueness: The presence of both the chloromethyl and 1-phenylethyl groups in 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole provides a unique combination of reactivity and potential applications. The chloromethyl group allows for further functionalization, while the 1-phenylethyl group can enhance binding interactions in biological systems.
特性
IUPAC Name |
5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-13-10(7-12)15-14-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCYOGFXGYRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
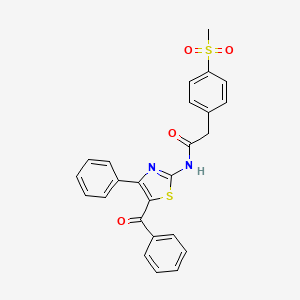
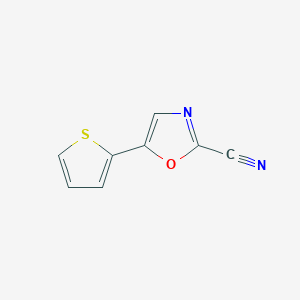
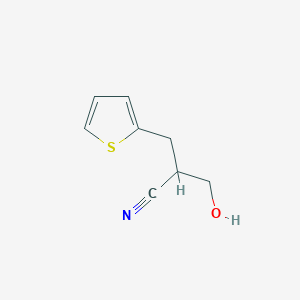
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)
![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)
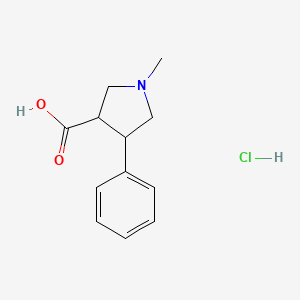
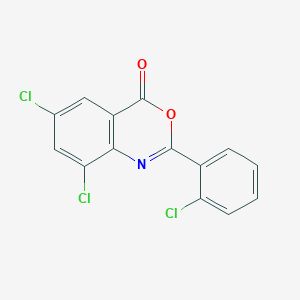
![2-ethyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)
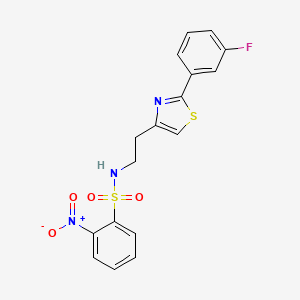
![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2594664.png)
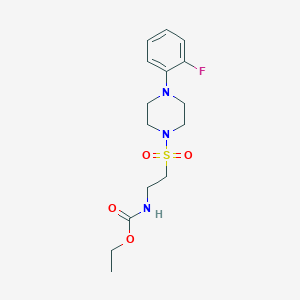
![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)
